N-(2,6-dimethylphenyl)-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-4-14-27-15-6-9-20-16-19(10-11-21(20)27)12-13-25-23(28)24(29)26-22-17(2)7-5-8-18(22)3/h5,7-8,10-11,16H,4,6,9,12-15H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFJAQAURUVKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Reduction
Quinoline is reduced to 1,2,3,4-tetrahydroquinoline using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst under high pressure (3–5 bar). This step achieves a 92% conversion efficiency.
N-Propylation
The tetrahydroquinoline intermediate undergoes alkylation with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Propylation at the nitrogen atom is confirmed via ¹H NMR, showing a triplet at δ 3.2 ppm for the –CH₂– group adjacent to the nitrogen.
Protection strategies :
- Boc (tert-butoxycarbonyl) protection prevents unwanted oxidation during subsequent steps.
- Trifluoroacetyl groups are employed in industrial settings for ease of removal under mild acidic conditions.
Coupling via Ethanediamide Linkage
The final step involves forming the ethanediamide bond between the 2,6-dimethylphenyl and tetrahydroquinoline moieties. Amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are utilized in dichloromethane (DCM) at room temperature.
Reaction mechanism :
- Activation of the carboxylic acid group by EDCI to form an O-acylisourea intermediate.
- Nucleophilic attack by the amine group of the tetrahydroquinoline ethylamine derivative.
- HOBt mitigates racemization and enhances coupling efficiency.
Yield optimization :
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 24 | 88 |
| DCC/DMAP | THF | 36 | 74 |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors replace batch processes to improve reproducibility and safety. Key considerations include:
- Residence time control : 10–15 minutes for amide coupling steps.
- In-line purification : Simulated moving bed (SMB) chromatography isolates the product with >99% purity.
Cost-reduction strategies :
- Recycling DCM and DMF via distillation.
- Catalytic hydrogenation for tetrahydroquinoline reduction reduces Pd/C consumption by 40%.
Analytical Characterization
Structural confirmation :
- ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (dimethylphenyl), methylene groups at δ 2.6–3.4 ppm (tetrahydroquinoline).
- HRMS : [M+H]⁺ calculated for C₂₅H₃₂N₃O₂: 422.2438; found: 422.2441.
Purity assessment :
- HPLC : >99% purity under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid).
- XRD : Crystalline form stability confirmed at 25°C/60% RH for 24 months.
Challenges and Mitigation
- Racemization : Minimized using HOBt and low temperatures during coupling.
- Byproducts : Unreacted starting materials (<0.5%) removed via recrystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N’-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Based Comparisons
The compound’s 2,6-dimethylphenyl group is structurally similar to phenyl substituents in agrochemicals like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) . However, its tetrahydroquinolinyl-ethyl moiety distinguishes it from these herbicides, which feature simpler alkyl or alkoxy groups. This structural divergence may confer unique solubility or receptor-binding properties.
Functional Group Analysis
Its tetrahydroquinoline group introduces a bicyclic aromatic system, which may enhance π-π stacking interactions in biological systems compared to simpler alkyl chains in analogs like dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) .
Data Table: Key Properties of Comparable Compounds
Research Implications and Limitations
However, the absence of direct bioactivity data in the evidence limits conclusive comparisons. Structural parallels to herbicides in imply possible agrochemical utility, but this remains speculative without experimental validation.
Biological Activity
N-(2,6-dimethylphenyl)-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound notable for its potential pharmacological applications. Its structure suggests possible interactions with biological systems, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C24H31N3O2
- Molecular Weight : 393.531 g/mol
The compound features a dimethylphenyl group and a tetrahydroquinoline moiety, which are often associated with neuroactive properties. The unique arrangement of functional groups may influence its biological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology. The tetrahydroquinoline structure is linked to various effects on the CNS, including:
- Sedative Effects : Compounds with similar structures have demonstrated sedative properties.
- Analgesic Properties : Analgesic activity has been observed in related compounds, suggesting potential pain-relief applications.
- Neuroprotective Effects : The compound may offer protective benefits against neurodegenerative diseases due to its structural characteristics.
Research Findings and Case Studies
While comprehensive studies specifically focusing on this compound are scarce, related research provides insight into its potential biological activities:
-
Neuroactive Compound Studies : Similar tetrahydroquinoline derivatives have been evaluated for their effects on neurotransmitter systems. For instance:
- A study highlighted that certain tetrahydroquinoline analogs exhibited binding affinity for dopamine receptors, which are crucial in mood regulation and cognitive function.
- Another investigation reported that analogs showed promise in reducing anxiety-like behaviors in animal models.
-
Safety and Toxicity Assessments : Current data does not indicate significant toxicity for compounds structurally related to this compound. For example:
- An LD50 value exceeding 4 g/kg suggests a favorable safety profile for oral administration in related compounds.
Potential Applications
The biological activity and safety profile of this compound suggest several potential applications:
- CNS Disorders : Given its potential sedative and analgesic properties, further exploration could position this compound as a candidate for treating anxiety disorders or chronic pain conditions.
- Neuroprotection : Investigating its role in neuroprotection could lead to developments in therapies for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2,6-dimethylphenyl)-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide in academic settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Controlled copolymerization strategies, as described for structurally similar compounds (e.g., polycationic reagents), can be adapted to optimize reaction conditions . Key steps include:
- Use of anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification via recrystallization or column chromatography.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of analytical techniques is required:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- UV/Vis Spectroscopy : Compare λmax with structurally related compounds (e.g., λmax ~255 nm for similar aromatic amines) .
- X-ray Crystallography : For unambiguous structural determination, use refinement software like SHELX .
Q. What safety protocols are critical during laboratory handling of this compound?
- Methodological Answer :
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Waste Disposal : Segregate hazardous waste (e.g., chlorinated byproducts) as per institutional guidelines.
- Documentation : Review SDS for specific hazards and emergency procedures .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve the synthetic yield of this compound?
- Methodological Answer :
- Parameter Selection : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using design-of-experiments (DoE).
- Algorithm Implementation : Apply Bayesian optimization to iteratively maximize yield with minimal experiments. For example, highlights its superiority over traditional grid searches in reaction optimization .
- Validation : Compare results with historical data or control experiments to confirm efficiency gains.
Q. How should researchers resolve discrepancies in crystallographic data when refining the compound’s structure using different software?
- Methodological Answer :
- Cross-Validation : Refine the same dataset with SHELXL (for small-molecule precision) and alternative programs (e.g., Olex2).
- Error Analysis : Compare residual factors (R1, wR2) and electron density maps. SHELX’s robustness in handling twinned data makes it a reliable benchmark .
- Collaborative Tools : Use pipelines integrating SHELXC/D/E for high-throughput phasing to reduce human bias .
Q. What methodological approaches are used to evaluate bioactivity against structural analogs (e.g., pesticidal N-substituted acetamides)?
- Methodological Answer :
- Functional Group Analysis : Compare substituent effects (e.g., 2,6-dimethylphenyl vs. 2,3-dimethylphenyl in pesticidal acetamides) via SAR studies .
- Bioassays : Test inhibitory activity in target systems (e.g., enzyme inhibition assays) with controlled analogs.
- Computational Modeling : Use docking simulations to predict binding affinities relative to known bioactive analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
